Lipophilicity Modulation: LogP Reduction of ~0.6 Units vs. 2-Phenylpyrimidine-5-carbaldehyde Enhances Aqueous Compatibility for Biochemical Assays
The target compound exhibits a computed LogP (XLogP3) of 1.35110, whereas the direct phenyl analog, 2-phenylpyrimidine-5-carbaldehyde (CAS 130161-46-5), registers a LogP of 1.95610 . This represents a lipophilicity reduction of ΔLogP ≈ −0.605, meaning the pyridin-2-yl substituted compound is approximately 4-fold less lipophilic than the phenyl congener. Lower LogP translates to improved aqueous solubility and more favorable physicochemical properties for biochemical and cell-based assay workflows where excessive lipophilicity can cause non-specific binding, aggregation, and poor dose-response behavior [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.35110 (XLogP3) |
| Comparator Or Baseline | 2-Phenylpyrimidine-5-carbaldehyde (CAS 130161-46-5): LogP = 1.95610 |
| Quantified Difference | ΔLogP = −0.605 (target less lipophilic; ~4× lower octanol/water partition coefficient) |
| Conditions | Computed XLogP3 values; standard octanol/water partition coefficient prediction. Target data from Chemsrc; comparator from BOC Sciences and Chemsrc. |
Why This Matters
Lower lipophilicity reduces the risk of non-specific protein binding and compound aggregation in biological assays, making the target compound a more reliable building block for generating lead-like screening libraries compared to its phenyl-substituted analog.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5(3), 235–248. DOI: 10.1517/17460441003605098. Reviews the impact of LogP on assay performance and compound promiscuity. View Source
